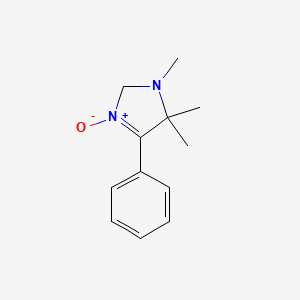
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea
Overview
Description
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Scientific Research Applications
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential applications in various scientific research fields. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study found that this compound can act as a potent inhibitor of the enzyme, Pim-1 kinase, which is involved in the development of cancer.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it is believed that this compound can inhibit the activity of certain enzymes or proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study found that this compound can act as a potent inhibitor of the enzyme, Pim-1 kinase, which is involved in the development of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its potential as a potent inhibitor of certain enzymes or proteins. This can be useful in studying the role of these enzymes or proteins in various physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. One direction is to further investigate the mechanism of action of this compound in order to better understand its potential applications in various scientific research fields. Another direction is to explore the potential use of this compound in drug development for the treatment of cancer or other diseases.
Conclusion:
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. This compound has been synthesized using various methods and has been shown to have potential applications in the study of cancer and other diseases. While the mechanism of action of this compound is not fully understood, there are several future directions for the study of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea that could lead to new discoveries and potential treatments.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYPLWHITUQESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355363 | |
| Record name | STK144317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
CAS RN |
56913-85-0 | |
| Record name | STK144317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)


![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
